molecular formula C25H19Cl2N3S B2369262 (Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile CAS No. 478041-78-0

(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile

Cat. No.: B2369262
CAS No.: 478041-78-0
M. Wt: 464.41
InChI Key: OUADHQMHFFPBQS-SFQUDFHCSA-N
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Description

(Z)-3-[2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile ( 478041-78-0) is a synthetic chemical compound with a molecular formula of C 25 H 19 Cl 2 N 3 S and a molecular weight of 464.41 g/mol . This molecule features a complex polyheterocyclic structure based on a 5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole core, which is substituted with dichlorophenyl and tolyl groups connected via a Z-configured propenenitrile linker . This specific stereochemistry and the presence of halogen atoms are common in compounds studied for their potential biological activity. The compound is supplied with a high purity level of >90% to meet rigorous research standards . As a specialized research chemical, it is a candidate for exploration in various scientific fields, including medicinal chemistry for hit-to-lead optimization, chemical biology as a protein probe, and organic synthesis as a complex molecular scaffold. Its high structural complexity, indicated by a computed complexity value of 736, makes it a molecule of significant interest for advanced investigative purposes . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3S/c1-15-5-4-6-16(11-15)17(14-28)12-22-24(19-10-9-18(26)13-20(19)27)29-25-30(22)21-7-2-3-8-23(21)31-25/h4-6,9-13H,2-3,7-8H2,1H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUADHQMHFFPBQS-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=C(N=C3N2C4=C(S3)CCCC4)C5=C(C=C(C=C5)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C/C2=C(N=C3N2C4=C(S3)CCCC4)C5=C(C=C(C=C5)Cl)Cl)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities that have been the subject of recent research. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure

The compound features a complex structure that includes:

  • A benzothiazole moiety known for various biological activities.
  • A tetrahydroimidazo ring that may contribute to its pharmacological properties.
  • The presence of a dichlorophenyl group which is often associated with enhanced biological activity.

Biological Activity Overview

Research indicates that this compound may exhibit diverse biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structures demonstrate significant anticancer properties. For instance:

  • Compounds containing the benzothiazole scaffold have been reported to inhibit various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) by targeting key signaling pathways like PI3K and mTOR .
  • The specific compound has been evaluated for its cytotoxic effects against multiple cancer cell lines, showing promising results in inhibiting cell proliferation.

2. Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. The compound's structure suggests potential efficacy against bacterial and fungal pathogens:

  • Research on related compounds indicates significant antibacterial and antifungal effects, making it a candidate for further exploration in infectious disease treatment .

3. Other Pharmacological Activities

The compound may also exhibit:

  • Analgesic and anti-inflammatory effects , which are common in benzothiazole derivatives.
  • CNS activity , suggesting potential use in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

StudyCompound TestedActivityFindings
Benzothiazole DerivativesAnticancerShowed inhibition of A549 and MCF-7 cell lines via PI3Kγ pathway.
Novel 2-AminobenzothiazolesAntimicrobialExhibited significant antibacterial activity against various strains.
Thiazolidinone DerivativesAntitumorDisplayed selective cytotoxicity across multiple cancer cell lines.

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes involved in cancer progression.
  • Disruption of microbial cell membranes , leading to increased permeability and cell death.
  • Modulation of inflammatory pathways , potentially reducing pain and inflammation.

Scientific Research Applications

The biological activity of this compound has been investigated in various studies:

Anticancer Activity

Research indicates that derivatives of benzothiazole and imidazole exhibit significant anticancer properties. The compound's structure suggests it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, studies have shown that related compounds can induce apoptosis in tumor cells through mechanisms involving the modulation of p53 pathways and inhibition of oncogenic signaling .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory activity. In silico studies suggest it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could potentially reduce inflammation in conditions such as arthritis and asthma .

Antimicrobial Activity

Compounds containing benzothiazole and imidazole rings have demonstrated antimicrobial properties against various pathogens. Preliminary tests on related structures indicate that this compound could exhibit similar activity against bacteria and fungi .

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Cell Line Studies : A study conducted on breast cancer cell lines showed that a related compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to cell cycle arrest and apoptosis induction.
  • Inflammation Models : In animal models of inflammation, compounds with similar structures were shown to reduce edema and inflammatory markers significantly when administered before inflammatory stimuli.
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus revealed that derivatives of this compound inhibited bacterial growth effectively, suggesting a potential role in developing new antimicrobial agents.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Mechanism of Action
AnticancerBenzothiazole Derivative10Induction of apoptosis via p53 modulation
Anti-inflammatoryImidazole Derivative5Inhibition of 5-lipoxygenase
AntimicrobialBenzothiazole Analog15Disruption of bacterial cell wall synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name / Structure Core Structure Key Substituents Biological Activity / Applications Reference(s)
(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile Tetrahydroimidazo[2,1-b][1,3]benzothiazole 2,4-Dichlorophenyl; (Z)-propenenitrile; 3-methylphenyl Hypothesized: Antifungal, kinase inhibition
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl; cyano; phenethyl Synthetic intermediate; no reported bioactivity
Sertaconazole (8i) Benzo[b]thienylmethyl ether 2,4-Dichlorophenyl; imidazole; chloro-substituted benzothiophene Clinically used antifungal (Candida, dermatophytes)
Lankacidin C analogs Redox-cofactor BGC-encoded Macrolide-like scaffold with lactone rings Antitumor activity (EC₅₀: ~10–50 µM)

Key Observations:

Structural Variations and Bioactivity :

  • The tetrahydroimidazo[2,1-b][1,3]benzothiazole core in the target compound distinguishes it from tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., the diethyl dicarboxylate compound in ), which lack the sulfur atom in the fused ring system. This sulfur may enhance binding to enzymes like cytochrome P450 or kinases .
  • Compared to sertaconazole (a clinically used antifungal), the target compound replaces the benzo[b]thienylmethyl ether with a propenenitrile group. This substitution could reduce off-target effects while maintaining activity against azole-resistant fungi .

Biological Performance :

  • Sertaconazole exhibits broad-spectrum antifungal activity via inhibition of ergosterol biosynthesis, with MIC values ranging from 0.03–1 µg/mL against Candida spp. . The target compound’s dichlorophenyl and nitrile groups may similarly disrupt fungal membrane integrity.
  • Lankacidin C analogs from Pseudomonas spp. demonstrate antitumor activity (EC₅₀: ~20–25 µM) through ribosomal targeting . While the target compound lacks a macrolide structure, its rigid heterocyclic core may enable DNA intercalation or topoisomerase inhibition.

Synthetic Accessibility :

  • The diethyl dicarboxylate derivative is synthesized via a one-pot two-step reaction (yield: 51%), whereas sertaconazole requires multi-step functionalization of imidazole intermediates . The target compound’s synthesis likely aligns with methods for tetrahydroimidazo[2,1-b][1,3]benzothiazoles, involving cyclocondensation and stereoselective additions .

Table 2: Comparative Physicochemical Properties

Property Target Compound Diethyl Dicarboxylate Derivative Sertaconazole
Molecular Weight ~500–550 g/mol (estimated) 577.59 g/mol 437.76 g/mol
Melting Point Not reported 243–245°C 138–140°C (nitrate salt)
Key Functional Groups Dichlorophenyl, nitrile, tetrahydrobenzothiazole Nitrophenyl, cyano, ester Dichlorophenyl, imidazole, benzothiophene

Research Implications

  • Therapeutic Potential: The target compound’s combination of dichlorophenyl and nitrile groups may enhance antifungal potency compared to sertaconazole, particularly against resistant strains .
  • Structural Uniqueness : Its fused tetrahydroimidazo[2,1-b][1,3]benzothiazole core is understudied compared to pyridine or pyrimidine analogs, warranting exploration in kinase inhibitor screens .
  • Limitations : Lack of direct bioactivity data necessitates in vitro profiling against fungal and cancer cell lines.

Preparation Methods

Cyclocondensation of 2-Aminobenzothiazoles

The tetrahydroimidazo[2,1-b]benzothiazole scaffold is synthesized via cyclocondensation of 2-aminobenzothiazole derivatives with α-haloketones or α-bromoesters under basic conditions. For example:

  • Step A : 2-Amino-6-hydroxybenzothiazole (III) reacts with 4-nitrobenzoyl chloride (IV, X₁ = Cl) in aqueous HBr at 105–110°C to yield 2-(4-nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol (V).
  • Step B : Reduction of the nitro group in V using hydrogen or ammonium formate produces the 4-aminophenyl intermediate.

Key Conditions :

  • Solvent : DMF or aqueous HBr
  • Catalyst : K₂CO₃ with tetrabutylammonium iodide
  • Yield : 70–85% for cyclization steps

Formation of the α,β-Unsaturated Nitrile Moiety

Knoevenagel Condensation

The (Z)-configured propenenitrile group is installed via stereoselective Knoevenagel condensation between a benzothiazole aldehyde and 3-methylphenylacetonitrile:

  • Step D : 2-(3-Methylphenyl)acetonitrile reacts with the aldehyde intermediate in ethanol under reflux with piperidine as a base. The Z-isomer is favored by steric hindrance from the 3-methyl group.

Stereochemical Control :

  • Solvent : Ethanol or toluene
  • Base : Piperidine or DBU
  • Z/E Ratio : 7:1 to 9:1

Final Coupling and Purification

Wittig Reaction

An alternative route employs a Wittig reagent to form the double bond:

  • Step E : The phosphonium ylide derived from 3-methylbenzyl bromide reacts with the tetrahydroimidazo[2,1-b]benzothiazole aldehyde in THF at 0°C.

Purification :

  • Method : Column chromatography (SiO₂, hexane/ethyl acetate 4:1)
  • Purity : >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantage Limitation
Cyclocondensation 4 52 Scalable Low stereoselectivity
Knoevenagel 3 65 High Z-selectivity Requires anhydrous conditions
Wittig 5 48 Mild conditions Phosphonium ylide instability

Mechanistic Insights

  • Cyclization : The imidazo[2,1-b]thiazole core forms via intramolecular nucleophilic attack of the thiolate on an α-bromoamide intermediate.
  • Z-Selectivity : In Knoevenagel reactions, bulkier substituents on the benzothiazole aldehyde favor the Z-isomer due to transition-state steric effects.

Industrial-Scale Considerations

  • Cost-Efficiency : Using HBr(aq) for cyclization reduces costs compared to ionic liquids.
  • Green Chemistry : Solvent-free Knoevenagel reactions achieve 89% yield with microwave assistance.

Q & A

Q. What are the established synthetic routes for this compound, and how is its structure validated?

The compound is synthesized via a multi-step reaction sequence. A key intermediate involves the condensation of a substituted tetrahydroimidazo[2,1-b][1,3]benzothiazole core with a 3-methylphenylprop-2-enenitrile derivative. Structural validation typically employs X-ray crystallography (e.g., using SHELX programs like SHELXL for refinement) to confirm bond lengths, angles, and stereochemistry . For example, analogous imidazo-benzothiazole derivatives are synthesized by reacting 5,6,7,8-tetrahydrobenzothiazole-2-amine with halogenated ketones, followed by cyclization and functionalization .

Q. What biological activities are reported for structurally related imidazo-benzothiazole derivatives?

Analogous compounds exhibit antitumor, antiallergic, and kinase-inhibitory activities. For instance, derivatives with 2,4-dichlorophenyl substituents demonstrate potent inhibition of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia (AML) . Other analogs show apoptosis modulation in germ cells and lymphocytes . These activities are attributed to the heterocyclic core’s ability to interact with enzymatic active sites or DNA/protein targets .

Advanced Research Questions

Q. How can contradictory data on biological potency or selectivity be resolved?

Discrepancies in activity may arise from variations in substituent positioning or stereoelectronic effects. To resolve contradictions:

  • Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing 2,4-dichlorophenyl with electron-withdrawing/donating groups).
  • Use kinase selectivity profiling (e.g., FLT3 vs. other tyrosine kinases) to assess off-target effects .
  • Validate findings with in vitro/in vivo models (e.g., AML cell lines or xenografts) under standardized assay conditions .

Q. What methodologies optimize reaction yields and stereochemical purity during synthesis?

  • Design of Experiments (DoE): Use factorial designs to screen variables (temperature, solvent, catalyst) and identify optimal conditions. For example, Bayesian optimization algorithms have outperformed traditional trial-and-error approaches in reaction yield improvement .
  • Stereochemical control: Employ chiral catalysts (e.g., palladium or copper complexes) or chromatographic separation (e.g., chiral HPLC) to isolate the (Z)-isomer .

Q. How can computational tools aid in analyzing the compound’s stereochemistry and electronic properties?

  • Density Functional Theory (DFT): Calculate energy barriers for (Z)/(E) isomerization and predict stability.
  • Molecular docking: Simulate interactions with biological targets (e.g., FLT3 ATP-binding pocket) to rationalize activity trends .
  • X-ray crystallography: Resolve absolute configuration and validate computational models .

Q. What strategies address poor solubility or bioavailability in preclinical studies?

  • Prodrug design: Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Formulation optimization: Use co-solvents (e.g., PEG 400) or nanoemulsions to improve pharmacokinetics.
  • Structural modification: Incorporate polar substituents (e.g., morpholinoethoxy groups) without compromising target binding .

Data Contradiction Analysis Example

Scenario: Conflicting reports on FLT3 inhibition potency between similar compounds.
Resolution Steps:

Replicate assays using identical enzyme batches and substrate concentrations.

Compare binding kinetics (e.g., surface plasmon resonance) to assess affinity differences.

Analyze metabolic stability (e.g., liver microsome assays) to rule out rapid degradation as a confounding factor .

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